molecular formula C16H12N2O2S B14470978 Bis(benzo[d]oxazol-2-ylmethyl)sulfane CAS No. 66000-36-0

Bis(benzo[d]oxazol-2-ylmethyl)sulfane

Cat. No.: B14470978
CAS No.: 66000-36-0
M. Wt: 296.3 g/mol
InChI Key: ROAXLGSFGIOFMH-UHFFFAOYSA-N
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Description

Bis(benzo[d]oxazol-2-ylmethyl)sulfane is a heterocyclic compound that belongs to the class of benzoxazole derivatives. These compounds are characterized by a benzene ring fused with an oxazole ring, and in this case, two such units are linked via a sulfane (sulfur) bridge. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(benzo[d]oxazol-2-ylmethyl)sulfane typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base to form the benzoxazole ring. This intermediate is then reacted with a suitable alkylating agent to introduce the sulfane bridge. The reaction conditions often require a solvent such as dimethylformamide and a catalyst like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of bis(benzo[d]oxazol-2-ylmethyl)sulfane involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or interfere with DNA replication and transcription by intercalating into the DNA strands. These interactions disrupt cellular processes, leading to cell death, particularly in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Bis(benzo[d]imidazol-2-ylmethyl)sulfane
  • Bis(benzo[d]thiazol-2-ylmethyl)sulfane
  • Bis(benzo[d]oxazol-2-ylmethyl)ether

Uniqueness

Bis(benzo[d]oxazol-2-ylmethyl)sulfane stands out due to its unique combination of a benzoxazole ring and a sulfane bridge, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and a broader spectrum of biological activities, making it a versatile compound for various applications .

Properties

CAS No.

66000-36-0

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylmethylsulfanylmethyl)-1,3-benzoxazole

InChI

InChI=1S/C16H12N2O2S/c1-3-7-13-11(5-1)17-15(19-13)9-21-10-16-18-12-6-2-4-8-14(12)20-16/h1-8H,9-10H2

InChI Key

ROAXLGSFGIOFMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CSCC3=NC4=CC=CC=C4O3

Origin of Product

United States

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